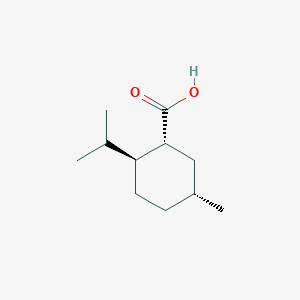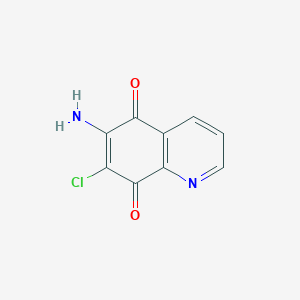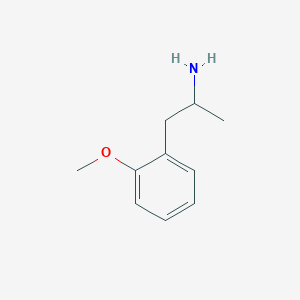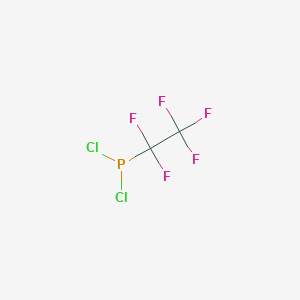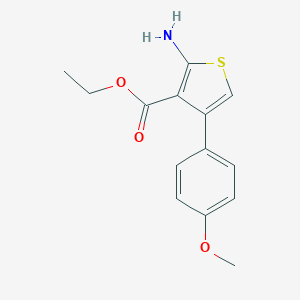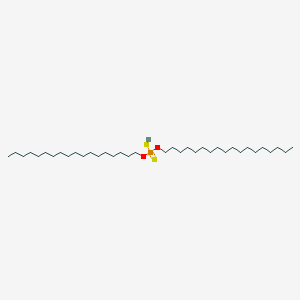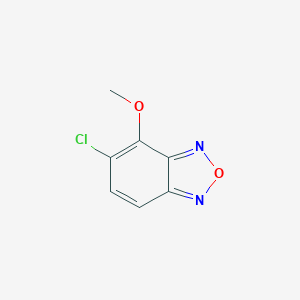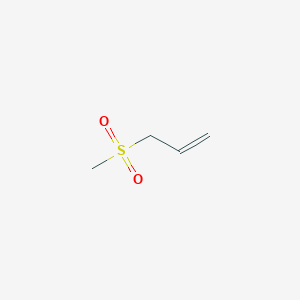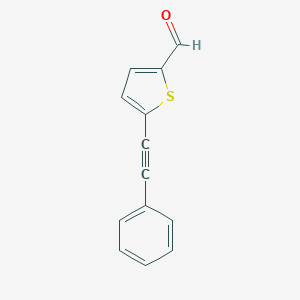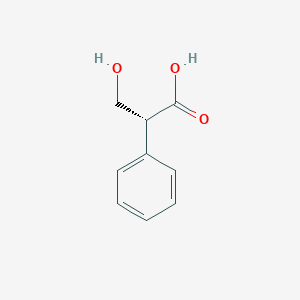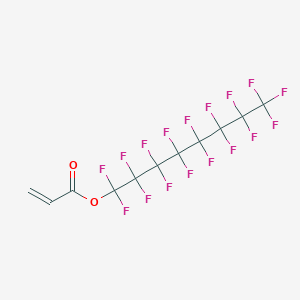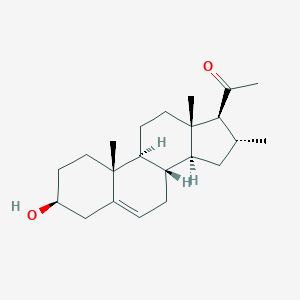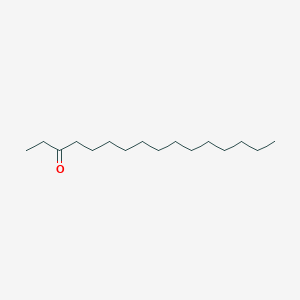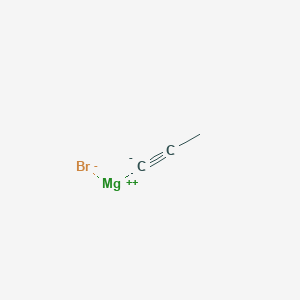![molecular formula C6H3ClN2S B095853 4-Chlorothieno[3,2-d]pyrimidine CAS No. 16269-66-2](/img/structure/B95853.png)
4-Chlorothieno[3,2-d]pyrimidine
Overview
Description
OSM-S-70 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-70 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Mechanism of Action
Target of Action
It is often used in research related to life sciences , suggesting that it may interact with various biological targets.
Biochemical Pathways
Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates . Therefore, it’s plausible that 4-Chlorothieno[3,2-d]pyrimidine could impact these pathways.
Result of Action
Given its use in life science research , it’s likely that the compound has some effect at the molecular and cellular level, but further investigation is needed to determine the specifics.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-70 involves the construction of the thienopyrimidine scaffold. The process begins with the chlorination of thienopyrimidone, followed by lithiation and halogenation to introduce the desired functionality. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods: While specific industrial production methods for OSM-S-70 are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions: OSM-S-70 undergoes various chemical reactions, including:
Substitution Reactions: The introduction of different substituents on the thienopyrimidine scaffold.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound to explore different analogs.
Common Reagents and Conditions:
Lithiation and Halogenation: Using reagents like n-butyllithium and halogen sources.
Ammonium Hydroxide Solution: For introducing amine groups.
Major Products Formed: The major products formed from these reactions are various analogs of OSM-S-70, which are tested for their biological activity against malaria .
Scientific Research Applications
OSM-S-70 has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of aminothienopyrimidines.
Biology: Investigated for its activity against Plasmodium falciparum and its potential as an antimalarial agent.
Medicine: Explored for its therapeutic potential in treating malaria.
Industry: Potential use in the development of new antimalarial drugs.
Comparison with Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar activity against Plasmodium falciparum.
TCMDC-1352947: A structurally related compound identified from a GSK library.
Uniqueness of OSM-S-70: OSM-S-70 is unique due to its specific substitution pattern on the thienopyrimidine scaffold, which contributes to its activity against Plasmodium falciparum. The presence of a meta sulfonamide group is essential for its activity, distinguishing it from other analogs .
Properties
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTODSLDHCDLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370968 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16269-66-2 | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Chlorothieno[3,2-d]pyrimidine in medicinal chemistry?
A: this compound serves as a crucial building block in synthesizing various biologically active compounds. Its structure, containing a pyrimidine ring fused with a thiophene ring and a chlorine atom at the 4th position, allows for versatile modifications. Researchers are particularly interested in its potential as a precursor for developing novel anticancer agents [, , ].
Q2: Can you describe a recent, improved synthetic route for this compound?
A: Traditional methods often employed excess phosphorus oxychloride (POCl3), posing safety and environmental concerns due to its toxicity. A recent study [] describes a novel approach that avoids using large quantities of POCl3. The synthesis starts with a ring-closure reaction between 2-chloroacrylonitrile and ethyl mercaptoacetate in the presence of sodium ethoxide, yielding 3-aminothiophene-2-carboxylate. Subsequent ring closure with formamide and chlorination with POCl3 in controlled conditions afford this compound. This method simplifies the workup procedure and minimizes the use of hazardous reagents.
Q3: How is this compound being utilized in the development of anticancer agents?
A: Research suggests that incorporating a piperazine unit into the this compound scaffold could lead to potent anticancer agents, particularly protein tyrosine kinase inhibitors [, ]. Scientists have successfully synthesized a series of novel thieno[3,2-d]pyrimidines containing a piperazine unit by reacting this compound with various piperazine derivatives []. These synthesized compounds are currently under investigation for their anticancer activity. Further research exploring the structure-activity relationship will guide the development of more potent and selective anticancer therapies based on this scaffold.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
